7-Oxo Staurosporine is a derivative of the natural product staurosporine, which is an indolocarbazole alkaloid originally isolated from the bacterium Streptomyces staurosporeus. This compound has gained attention due to its potent inhibitory effects on various protein kinases, particularly protein kinase C. Its chemical formula is and it exhibits significant fluorescence properties, making it useful in biochemical studies .
Common reagents involved in these reactions include N-chlorosuccinimide and potassium tert-butoxide. The major products formed from these reactions often include various halogenated and oxidized derivatives, which can exhibit enhanced biological activities.
7-Oxo Staurosporine is primarily recognized for its role as a potent inhibitor of protein kinases. It binds to the ATP-binding site of these enzymes, effectively preventing ATP from binding and thereby inhibiting their activity. This inhibition disrupts critical cellular signaling pathways related to cell cycle progression, differentiation, and survival. Notably, it induces cell cycle arrest in the G2/M phase in human leukemia K562 cells, showcasing its potential as an anticancer agent.
The synthesis of 7-Oxo Staurosporine can be achieved through multiple approaches:
These methods allow for efficient production and modification of 7-Oxo Staurosporine for research and potential therapeutic applications.
7-Oxo Staurosporine has several notable applications:
Research indicates that 7-Oxo Staurosporine interacts with numerous cellular proteins and enzymes beyond protein kinase C. It has been shown to affect signaling pathways involved in cell growth and apoptosis. Studies have demonstrated its ability to induce significant changes in gene expression and cellular metabolism by inhibiting key kinases such as protein kinase A and c-Src . These interactions are crucial for understanding its mechanism of action and potential therapeutic benefits.
Several compounds share structural similarities with 7-Oxo Staurosporine, each displaying unique biological activities:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Staurosporine | Indole-Carbazole Alkaloid | Broad-spectrum kinase inhibitor | Parent compound with varied derivatives |
| 2-Hydroxy-7-Oxostaurosporine | Staurosporine derivative | Higher cytotoxicity than staurosporine | Hydroxy substitution enhances activity |
| 3-Hydroxy-7-Oxostaurosporine | Staurosporine derivative | Similar to 2-hydroxy variant | Distinct hydroxyl position affects potency |
| RK-1409 | Protein Kinase C Inhibitor | Inhibits morphological changes in cells | Identified as a specific variant of 7-Oxostaurosporine |
The structural variations among these compounds influence their biological activities significantly. 7-Oxo Staurosporine stands out due to its potent inhibitory effects on protein kinase C and significant cytotoxicity against cancer cells .
The production of 7-oxo staurosporine relies on engineered actinomycete strains, primarily Streptomyces species, to express the biosynthetic gene cluster responsible for staurosporine precursors and subsequent oxidative modifications.
The staurosporine biosynthetic gene cluster (sta) has been heterologously expressed in Streptomyces albus and Streptomyces lividans to overcome low yields in native producers like Streptomyces longisporoflavus . Key genes include:
For 7-oxo staurosporine production, oxidative modification of staurosporine likely involves additional P450 enzymes or oxidases endogenous to Streptomyces. Strain optimization includes:
Heterologous expression in S. albus requires bifunctional vectors (e.g., pKC505) to accommodate large gene clusters. A dual-plasmid system has been successful:
7-Oxo staurosporine demonstrates broad-spectrum protein kinase inhibitory activity with distinct selectivity patterns across different kinase families [5] [21]. The compound exhibits potent inhibition of protein kinase C with an half maximal inhibitory concentration value of 9 nanomolar, protein kinase A at 26 nanomolar, and phosphorylase kinase at 5 nanomolar [34] [35]. Additionally, it demonstrates significant activity against epidermal growth factor receptor kinase with an half maximal inhibitory concentration of 200 nanomolar and c-Src kinase at 800 nanomolar [34] [35].
The mechanistic basis for kinase inhibition involves competitive binding at the adenosine triphosphate binding site, similar to the parent compound staurosporine [16] [19] [22]. Kinetic analysis reveals that 7-oxo staurosporine binds to a conserved region of the catalytic domain, forming a mixed inhibition mechanism that reduces the affinity of magnesium adenosine triphosphate for the kinase [16]. This binding pattern is consistent across multiple protein kinase C isoforms, including conventional, novel, and atypical subtypes, though with varying potencies [18].
Table 1: Protein Kinase Inhibition Profile of 7-Oxo Staurosporine
| Kinase Target | IC50 (nM) | Selectivity Index |
|---|---|---|
| Protein Kinase C | 9 | High |
| Protein Kinase A | 26 | Moderate |
| Phosphorylase Kinase | 5 | Very High |
| Epidermal Growth Factor Receptor | 200 | Low |
| c-Src Kinase | 800 | Very Low |
The compound displays preferential inhibition of conventional protein kinase C isoenzymes compared to novel and atypical variants [18]. This selectivity pattern emerges from structural differences in the adenosine triphosphate binding pocket, particularly around the gatekeeper residue and the hinge region [22]. The number of hydrogen bonds and ionic interactions formed with the methylamine group of the staurosporine scaffold correlates directly with binding affinity across different kinase subtypes [22].
The cytotoxic mechanism involves induction of G2/M phase cell cycle arrest with a minimal effective dose of 30 nanograms per milliliter in human leukemia K562 cells [34] [35]. This cell cycle blockade results from inhibition of cyclin-dependent kinases and disruption of checkpoint signaling pathways [33]. The compound induces complete G2-phase arrest that is dependent on its continued presence and can be abrogated by caffeine treatment, indicating involvement of a caffeine-sensitive signal transduction pathway [33].
Table 2: Cytotoxicity Profile in Hematopoietic Malignancies
| Cell Line | Cancer Type | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | 0.078 | 1254 |
| K562 | Chronic Myeloid Leukemia | 0.027-0.045* | - |
| HL-60 | Acute Promyelocytic Leukemia | 0.010-0.026** | 26.46 |
| Jurkat | T-cell Leukemia | 0.010** | - |
Range for doxorubicin-resistant and sensitive variants
*Data from mixture studies
Apoptotic induction represents a critical mechanism of action in leukemic cells [37] [39]. The compound triggers both caspase-dependent and caspase-independent apoptotic pathways, with early cell death occurring within 3 hours through caspase activation, followed by a secondary caspase-independent process [39]. This dual pathway mechanism ensures robust cytotoxicity even in cells with defective apoptotic machinery [39].
7-Oxo staurosporine demonstrates significant anti-proliferative activity against various epithelial-derived carcinomas with differential potency across cancer subtypes [3] [6] [10]. In breast carcinoma MCF-7 cells, halogenated derivatives show enhanced activity, with 7-oxo-3-chloro-3′-N-benzoylstaurosporine achieving an half maximal inhibitory concentration of 0.029 micromolar and a selectivity index of 102 [3] [6].
The anti-proliferative mechanism involves multiple cellular targets beyond kinase inhibition [12] [24]. In cervical cancer models, the compound induces cell adhesion to extracellular matrix proteins, particularly fibronectin, while simultaneously inhibiting anchorage-independent growth [24]. Colony formation assays demonstrate dose-dependent inhibition of both colony number and size, accompanied by increased adherent tendency in cancer cells [24].
Table 3: Anti-Proliferative Activity in Epithelial Carcinomas
| Carcinoma Type | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Breast | MCF-7 | 0.021-0.029 | 102-221 |
| Pancreatic | PATU8988 T | 0.666 | 147 |
| Colon | HCT-116 | 0.032 | 19 |
| Esophageal | TE-1 | >1 | - |
| Gallbladder | GBC-SD | >1 | - |
Cell cycle perturbations contribute significantly to anti-proliferative effects in epithelial cancers [12] [33]. The compound induces G1 arrest in cancer cells with intact retinoblastoma protein pathways, while cells with defective retinoblastoma show resistance to G1 inhibition but remain sensitive to G2/M arrest [12]. This differential response pattern depends on the functional status of cell cycle checkpoint proteins [12].
Matrix metalloprotease regulation represents another key anti-proliferative mechanism [24]. Stroma-cell-induced transcription of matrix metalloprotease 1 and matrix metalloprotease 2 in cervical cancer cells is significantly inhibited by 7-oxo staurosporine treatment [24]. This suppression of metalloprotease activity correlates with reduced invasive potential and metastatic capability [24].
7-Oxo staurosporine exerts significant effects on tumor microenvironment dynamics through modulation of paracrine signaling networks [24] [26]. The compound interferes with cancer-associated fibroblast interactions that typically support cancer stem cell maintenance and chemoresistance [26]. In ovarian cancer models, disruption of Wnt5a signaling from cancer-associated fibroblasts to neighboring cancer cells represents a key mechanism of microenvironmental modulation [26].
The compound affects autocrine and paracrine growth factor production, particularly targeting pathways involving platelet-derived growth factor, transforming growth factor alpha, and insulin-like growth factor [29]. These growth factors normally stimulate tumor cells through autocrine and paracrine signaling into uncontrolled proliferation states [29]. By inhibiting protein kinase pathways essential for growth factor signal transduction, 7-oxo staurosporine disrupts this pathological signaling network [29].
Table 4: Microenvironmental Signaling Targets
| Signaling Pathway | Target Component | Effect |
|---|---|---|
| Wnt5a/ROR2/PKC | Non-canonical Wnt | Inhibition |
| Matrix Metalloprotease | MMP1/MMP2 | Suppression |
| Growth Factor | PDGF/TGF-α/IGF | Disruption |
| Cell Adhesion | Fibronectin binding | Enhancement |
Vascular modulation within the tumor microenvironment occurs through effects on angiogenic signaling [15]. The compound influences endothelial cell behavior and vessel formation, though the specific mechanisms involve complex interactions with multiple kinase-dependent pathways [15]. Cathepsin protease regulation, which plays crucial roles in extracellular matrix remodeling and vessel development, represents an indirect target of kinase inhibition [15].
7-Oxo Staurosporine demonstrates potent cell cycle regulatory activity through its interference with critical checkpoints governing cell division. The compound induces complete G2/M phase arrest in human leukemia K562 cells at a minimal effective dose of 30 ng/ml, establishing its role as a powerful cell cycle modulator [1]. This arrest mechanism involves the direct inhibition of cyclin-dependent kinases and protein kinase C isoforms, which are essential for progression through the G2/M checkpoint [2] [3].
The temporal dynamics of cell cycle arrest induced by 7-Oxo Staurosporine follow a characteristic pattern. Staurosporine-induced G2 phase cell cycle blocks are closely related to radiation-induced arrests and are governed by a common kinase signaling pathway [3]. The arrest is dependent on the continued presence of the inhibitor, and caffeine can completely abrogate this arrest at concentrations comparable to those which abrogate radiation-induced G2 phase arrest [3]. The kinetics of caffeine-induced release from both types of arrest are essentially identical, suggesting a shared mechanistic pathway [3].
Protein kinase C activity plays a central role in the G2/M arrest dynamics. 7-Oxo Staurosporine inhibits protein kinase C with an IC50 of 9 nM, making it one of the most potent inhibitors in this class [1]. The compound also demonstrates significant activity against protein kinase A (IC50 = 26 nM) and phosphorylase kinase (IC50 = 5 nM), contributing to its comprehensive cell cycle regulatory effects [1]. These kinase inhibition activities directly correlate with the accumulation of 4C DNA cells, indicating successful arrest at the G2/M boundary [2].
The p34cdc2 kinase activity increases in parallel after caffeine-induced release from both staurosporine and radiation-induced arrests, confirming the involvement of this critical cell cycle regulator [3]. Unlike transformed cell types that arrest only in G2 phase, immortalized fibroblasts display both G1 and G2 phase arrests in response to staurosporine, indicating cell type-specific responses to the compound [3].
7-Oxo Staurosporine activates multiple mitochondrial-dependent apoptotic pathways through direct modulation of mitochondrial membrane integrity and cytochrome c release mechanisms. The compound triggers cytochrome c release from mitochondria within 2-6 hours of treatment, which serves as a critical initiating event for downstream caspase activation [4] [5]. This release occurs through Bax translocation from cytosol to mitochondria, which precedes cytochrome c release in both breast cancer cell lines T47D and MCF-7 [4].
The mitochondrial membrane potential disruption follows a cell type-specific pattern. In cerebrocortical neurons, staurosporine-mediated apoptosis occurs without mitochondrial membrane depolarization, distinguishing it from NMDA receptor-mediated cell death [6]. This indicates that cytochrome c release does not require mitochondrial membrane potential loss in all cell types, suggesting alternative permeabilization mechanisms [6]. The temporal relationship shows that mitochondrial depolarization accompanies cytochrome c release in pheochromocytoma cells, occurring 2-7 hours after staurosporine treatment [5].
Caspase activation cascades demonstrate distinct patterns depending on cell type and treatment conditions. In MCF-7 breast cancer cells, which lack caspase-3 expression, staurosporine induces cleavage of pro-caspase-6 rather than the typical caspase-3 pathway [4]. Conversely, T47D cells show DEVDase activity suggesting caspase-3 and/or caspase-7 involvement [4]. The caspase-dependent PARP cleavage occurs at 3 hours in MCF-7 cells, while only partial PARP cleavage is detected in T47D cells after 24 hours [4].
Reactive oxygen species generation constitutes another crucial component of the mitochondrial apoptotic cascade. Staurosporine treatment produces rapid elevation of ROS within 1 hour, followed by increased lipid peroxidation [7]. Both cytosolic and mitochondrial sources contribute to ROS production, as evidenced by the effectiveness of various inhibitors including 7-nitroindazole (neuronal nitric oxide synthase inhibitor), arachidonyl trifluoromethyl ketone (phospholipase A2 inhibitor), and mitochondrial inhibitors rotenone and oligomycin [8].
The Bcl-2 family protein modulation plays a regulatory role in the apoptotic response. Bax activation and oligomerization occurs through N-terminal conformational changes, leading to mitochondrial permeabilization [9]. The calcium-dependent mechanisms also contribute to mitochondrial dysfunction, with staurosporine inducing significant increases in intracellular calcium concentration that depend on ROS generation [8].
7-Oxo Staurosporine significantly modulates DNA damage response pathways through multiple interconnected mechanisms involving checkpoint kinase inhibition and DNA repair process interference. The compound demonstrates checkpoint abrogation activity similar to caffeine, effectively overriding cell cycle arrests induced by DNA damage [10]. This property makes it particularly effective in enhancing the cytotoxicity of DNA-damaging chemotherapeutic agents.
Ataxia telangiectasia mutated (ATM) pathway activation represents a key component of the DNA damage response modulated by staurosporine. In osteosarcoma U2-OS cells, treatment triggers DNA damage response activation with ATM and ERK phosphorylation [11]. Depletion of ATM or inhibition of ERK deteriorates cell viability in treated cells, indicating that these pathways serve as survival mechanisms against staurosporine-induced damage [11].
The protein kinase C-dependent DNA synthesis modulation occurs through specific interference with replication machinery. Studies using Xenopus egg lysates demonstrate that staurosporine can recover delays in DNA synthesis caused by oxidized nucleotides like 8-oxo-dGTP [10]. This recovery effect is mediated by protein kinase C family inhibition rather than ATM family kinases, as evidenced by the effectiveness of bisindolylmaleimide I but not caffeine [10].
Checkpoint kinase Chk1 inhibition contributes significantly to the DNA damage response modulation. UCN-01, the 7-hydroxyl derivative of staurosporine, prevents nucleotide excision repair by inhibiting Chk1 with an IC50 of 7 nM [12]. This inhibition results in abrogation of S and G2 phase arrests induced by DNA-damaging agents like cisplatin, pushing cells through lethal mitosis [13].
Topoisomerase I interaction adds another layer to DNA damage response modulation. Indolocarbazole compounds related to 7-Oxo Staurosporine can inhibit both DNA cleavage/ligation and kinase activities of topoisomerase I [14]. This dual inhibition represents a unique mechanism among topoisomerase-targeting agents, as most compounds affect only the DNA cleavage function [14].
The p53-independent pathway activation allows staurosporine to be effective in p53-defective cancer cells. The compound successfully abrogates S and G2 arrests in p53-defective breast cancer cell lines, enhancing cisplatin cytotoxicity through forced progression through lethal mitosis [13]. This p53-independent mechanism makes it particularly valuable for treating cancers with compromised p53 function.
Autophagy activation serves as a protective mechanism against DNA damage-induced cell death. UCN-01 treatment induces autophagy activation in osteosarcoma cells, which protects cells from apoptosis [11]. This indicates that autophagy and apoptosis pathways are simultaneously activated, with autophagy serving as a survival mechanism that can be targeted to enhance therapeutic efficacy.
7-Oxo Staurosporine demonstrates significant anti-metastatic properties through its ability to modulate epithelial-mesenchymal transition (EMT) pathways and interfere with cellular migration mechanisms. The compound's effects on EMT are mediated through multiple signaling cascades including protein kinase C modulation, actin cytoskeleton reorganization, and transcription factor regulation.
Actin cytoskeleton disruption represents a primary mechanism by which staurosporine affects EMT processes. Treatment with staurosporine causes rapid F-actin depolymerization and focal contact size reduction within 3 hours [15]. This cytoskeletal reorganization is mediated through post-translational mechanisms independent of protein synthesis, as demonstrated by resistance to cycloheximide treatment [15]. The focal adhesion kinase (FAK) immunostaining at focal contacts is visibly reduced by staurosporine treatment, indicating disruption of critical cell-matrix interactions [15].
Transcriptional reprogramming of EMT-associated genes occurs through differential Snail family transcription factor expression. Staurosporine treatment induces Snail1 expression at early time points, while epidermal growth factor predominantly induces Snail2 [15]. This switch from Snail2 to Snail1 signaling represents a critical alteration in EMT regulation, as these transcription factors have distinct downstream targets and functional outcomes [15]. The Zeb1/δEF1 downstream effector follows Snail1 induction, being maximally induced at 72 hours with greatest expression in combined treatments [15].
E-cadherin expression modulation serves as a hallmark of EMT regulation by staurosporine. The compound enhances E-cadherin downregulation when combined with growth factors, particularly evident at 72 hours post-treatment [15]. This E-cadherin repression occurs through transcriptional mechanisms involving the Snail family transcription factors, which directly bind to and repress the E-cadherin promoter [15].
Matrix metalloproteinase (MMP) regulation contributes to the anti-invasive properties of staurosporine. Treatment significantly upregulates MMP-2 expression, which paradoxically can both promote and inhibit invasion depending on the cellular context [15]. The temporal pattern of MMP-2 induction suggests involvement in remodeling processes associated with cytoskeletal reorganization rather than invasive behavior [15].
Vimentin expression patterns demonstrate complex EMT modulation. While staurosporine can induce vimentin expression, this occurs in conjunction with maintained epithelial characteristics in certain cellular contexts [15]. This suggests that staurosporine may promote a hybrid epithelial-mesenchymal state rather than complete EMT, which could actually reduce metastatic potential by preventing full acquisition of mesenchymal characteristics.
β-catenin localization changes indicate Wnt pathway modulation in response to staurosporine treatment. Non-phosphorylated β-catenin accumulation in the nucleus occurs with combined staurosporine and growth factor treatment, indicating Wnt pathway activation [15]. This nuclear β-catenin translocation represents a context-dependent EMT response that may vary based on other signaling inputs present in the cellular environment.
Cell migration and invasion inhibition occurs through multiple complementary mechanisms. Staurosporine treatment reduces migration ability in osteosarcoma cells, suggesting inhibition of cellular motility pathways [11]. The combination of actin cytoskeleton disruption, focal adhesion modulation, and altered gene expression patterns creates a comprehensive anti-migratory cellular state.
TGF-β pathway interaction represents another level of EMT regulation. While not directly demonstrated for 7-Oxo Staurosporine, related compounds in the staurosporine family can modulate TGF-β signaling cascades that are central to EMT regulation [16]. The protein kinase C inhibition by staurosporine can interfere with TGF-β-induced signaling events, potentially blocking EMT initiation at the receptor level.